4,4-Diphenylbutan-2-one

Heme oxygenase inhibition Medicinal chemistry Structure-activity relationship

Select 4,4‑diphenylbutan‑2‑one (CAS 5409‑60‑9) for its gem‑diphenyl architecture that enables a unique ‘double‑clamp’ binding mode in heme oxygenase‑1 inhibitors (PDB: 3TGM), delivering a 15‑fold potency advantage over mono‑phenyl analogues (IC₅₀ 0.27 μM vs 4.0 μM). The quantitative one‑step Vilsmeier protocol eliminates multi‑step sequences and protecting‑group manipulations, ensuring cost‑effective, scalable access. Ideal as a de‑risked hit‑to‑lead starting point for inflammation, ischemia‑reperfusion injury, and oncology programs, and as a precursor to 4,4‑diphenyl‑3‑buten‑2‑one for conjugate additions. MS‑compatible HPLC methods (Newcrom R1) facilitate GMP‑ready purity assessment. Available from multiple qualified suppliers with ambient shipping.

Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
CAS No. 5409-60-9
Cat. No. B107276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenylbutan-2-one
CAS5409-60-9
Synonyms1,1-Diphenyl-3-butanone;  NSC 12496; 
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
InChIKeyFPHXYKLKNOEKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diphenylbutan-2-one (CAS 5409-60-9): Verified Differentiation for Scientific Procurement


4,4-Diphenylbutan-2-one (CAS 5409-60-9) is an aryl ketone featuring a butan-2-one backbone with geminal diphenyl substitution at the 4-position. Its molecular formula is C₁₆H₁₆O, with a molecular weight of 224.30 g/mol and MDL number MFCD00017619 . This compound serves as a critical synthetic intermediate and structural scaffold in medicinal chemistry and organic synthesis . The gem-diphenyl motif imparts distinct steric and electronic properties that differentiate it from positional isomers and mono-phenyl analogues, enabling unique binding interactions and reactivity profiles.

Why 4,4-Diphenylbutan-2-one (CAS 5409-60-9) Cannot Be Readily Substituted by In-Class Analogs


Substitution with in-class analogs is not straightforward due to three differentiating factors. First, the gem-diphenyl substitution at C4 creates a unique steric environment that is absent in positional isomers (e.g., 1,1-diphenylbutan-2-one) or mono-phenyl analogues, directly impacting binding pocket accommodation in protein targets [1]. Second, the 4,4-diphenyl scaffold enables a "double-clamp" binding mode in heme oxygenase-1 inhibitors, where each phenyl group engages a distinct hydrophobic pocket—a feature not replicated by mono-phenyl or alternative substitution patterns [1]. Third, synthetic accessibility via one-step Vilsmeier conditions provides quantitative yields, whereas alternative routes or analogue syntheses often require multi-step sequences with lower overall efficiency [2]. These differences translate to measurable variations in potency, synthetic utility, and structural compatibility that generic substitution fails to address.

Quantitative Differentiation Evidence for 4,4-Diphenylbutan-2-one (CAS 5409-60-9) Relative to Analogs


15-Fold Potency Enhancement in Heme Oxygenase-1 Inhibition Over Monophenyl Analogue

The derivative 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308), which incorporates the 4,4-diphenylbutan-2-one scaffold, demonstrates approximately 15-fold greater inhibitory potency (IC₅₀ = 0.27 ± 0.07 μM) against human heme oxygenase-1 compared to its monophenyl analogue QC-65 (IC₅₀ = 4.0 ± 1.8 μM) [1]. This potency gain is attributed to the second phenyl group occupying a secondary hydrophobic pocket in the enzyme's active site, enabling a "double-clamp" binding mechanism [1].

Heme oxygenase inhibition Medicinal chemistry Structure-activity relationship

Quantitative One-Step Synthesis versus Multi-Step Traditional Routes

A one-step synthesis protocol using adapted Vilsmeier conditions achieves quantitative yield of 4,4-diphenylbutan-2-one, fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, traditional multi-step syntheses—such as Grignard reaction of phenylmagnesium bromide with ethyl acetoacetate followed by purification—typically yield 70–90% (e.g., 70% after flash chromatography; 72% via sodium benzenesulfinate and benzylideneacetone; 90% via benzylideneacetone and phenylboronic acid) [2]. The one-step Vilsmeier approach eliminates protecting group manipulations and reduces solvent consumption.

Organic synthesis Process chemistry Vilsmeier reaction

Structural Confirmation of Unique 'Double-Clamp' Binding via X-Ray Crystallography

The X-ray crystal structure of human heme oxygenase-1 in complex with 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308; PDB ID: 3TGM) reveals that the two phenyl groups of the 4,4-diphenylbutan-2-one scaffold occupy distinct hydrophobic pockets within the enzyme's active site [1]. This 'double-clamp' binding mode is structurally verified at atomic resolution and provides a direct explanation for the 15-fold potency enhancement observed over the monophenyl analogue [1]. No such dual-pocket engagement is possible with mono-phenyl or alternative substitution pattern analogs.

Structural biology X-ray crystallography Protein-ligand interactions

Validated Reverse-Phase HPLC Separation Method for Purity Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation of 4,4-diphenylbutan-2-one [1]. The method is MS-compatible when phosphoric acid is substituted with formic acid [1]. While direct comparative retention time data for analogs is not provided, the availability of a documented analytical method reduces method development time for quality control compared to analogs lacking published separation protocols.

Analytical chemistry HPLC Quality control

High-Value Application Scenarios for 4,4-Diphenylbutan-2-one (CAS 5409-60-9) Based on Differentiated Evidence


Medicinal Chemistry: Heme Oxygenase-1 Inhibitor Development

Utilize 4,4-diphenylbutan-2-one as the core scaffold for synthesizing imidazole-containing heme oxygenase-1 inhibitors. The 15-fold potency advantage over monophenyl analogues (IC₅₀ 0.27 μM vs 4.0 μM) and the structurally validated 'double-clamp' binding mode (PDB: 3TGM) provide a de-risked starting point for hit-to-lead optimization [1]. This scaffold is particularly valuable for programs targeting conditions where HO-1 inhibition is therapeutically relevant, including inflammation, ischemia-reperfusion injury, and certain cancers.

Organic Synthesis: Precursor to 4,4-Diphenyl-3-buten-2-one

Employ 4,4-diphenylbutan-2-one as a key intermediate in the synthesis of 4,4-diphenyl-3-buten-2-one, a versatile enone used in conjugate addition reactions, cycloadditions, and as a building block for more complex molecular architectures [1]. The availability of quantitative one-step synthesis ensures reliable supply and cost-effective access to this precursor.

Process Chemistry: Scale-Up Enabled by High-Yield One-Step Synthesis

Leverage the quantitative-yield, one-step Vilsmeier synthesis protocol for process-scale preparation of 4,4-diphenylbutan-2-one [1]. This route eliminates multi-step sequences, protecting group manipulations, and extensive purification, significantly reducing cost, time, and environmental footprint compared to traditional Grignard-based approaches yielding 70–90% . Suitable for kilogram-scale production to support preclinical and early clinical supply chains.

Analytical Quality Control: Streamlined Purity Verification

Adopt the documented reverse-phase HPLC method (Newcrom R1 column, MeCN/water/phosphoric acid) for routine purity assessment of 4,4-diphenylbutan-2-one [1]. The MS-compatible variant (using formic acid) enables direct LC-MS coupling for impurity identification, reducing method development time and facilitating regulatory compliance in GMP and GLP environments.

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